Sodium peroxocarbonate

electrochemical synthesis oxidant stability reaction kinetics

Procure genuine Sodium peroxocarbonate (Na₂CO₄, CAS 14455-47-1) for research. Unlike the commercially prevalent sodium percarbonate perhydrate adduct (2Na₂CO₃·3H₂O₂), this true peroxocarbonate salt contains a covalent peroxy bond (O–O) within the CO₄²⁻ anion. It is essential for studying the unique reactivity of peroxocarbonate species (HCO₄⁻), such as in low-temperature photochemical bleaching, electrochemical advanced oxidation processes, or specialized industrial waste treatment. Its aqueous solution chemistry and stability profile diverge meaningfully from perhydrate-based alternatives. Verify CAS 14455-47-1 to ensure experimental integrity.

Molecular Formula Na2CO4
CNaO4-
Molecular Weight 99 g/mol
CAS No. 14455-47-1
Cat. No. B081022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium peroxocarbonate
CAS14455-47-1
Synonymscarbonoperoxoic acid, disodium salt
carbonoperoxoic acid, monosodium salt
percarbonate
sodium percarbonate
Molecular FormulaNa2CO4
CNaO4-
Molecular Weight99 g/mol
Structural Identifiers
SMILESC(=O)([O-])O[O-].[Na+]
InChIInChI=1S/CH2O4.Na/c2-1(3)5-4;/h4H,(H,2,3);/q;+1/p-2
InChIKeyMWNQXXOSWHCCOZ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Peroxocarbonate CAS 14455-47-1: Chemical Identity and Research-Grade Procurement Considerations


Sodium peroxocarbonate (CAS 14455-47-1), also referred to as sodium peroxycarbonate or Na₂CO₄, is a true peroxocarbonate salt characterized by a covalent peroxy bond within the CO₄²⁻ anion [1]. This compound is chemically and structurally distinct from the widely commercialized perhydrate adduct commonly called sodium percarbonate (CAS 15630-89-4; 2Na₂CO₃·3H₂O₂), despite frequent nomenclature conflation in industrial and database sources [1]. Na₂CO₄ is a strong oxidizing agent that hydrolyzes in aqueous solution to release hydrogen peroxide and carbonate species [2]. Its physical form is typically a solid powder with a reported molecular weight of approximately 99 g/mol [2]. Understanding this fundamental structural distinction is critical for procurement decisions in research and specialized industrial applications where the reactive species, decomposition kinetics, and solution chemistry differ meaningfully from perhydrate-based alternatives.

Why Sodium Peroxocarbonate CAS 14455-47-1 Cannot Be Substituted with Commercial Sodium Percarbonate in Niche Research and Industrial Processes


Substitution of sodium peroxocarbonate (Na₂CO₄) with commercial sodium percarbonate (2Na₂CO₃·3H₂O₂) is chemically inappropriate for applications where the peroxocarbonate anion (CO₄²⁻) is the required reactive species, rather than hydrogen peroxide released from a perhydrate matrix [1]. The fundamental difference lies in the bonding: Na₂CO₄ contains a genuine peroxo (O–O) covalent bond integrated into the carbonate framework, whereas sodium percarbonate is an addition compound where H₂O₂ molecules are hydrogen-bonded within the crystal lattice of sodium carbonate [1]. This structural distinction results in divergent aqueous chemistry: Na₂CO₄ hydrolyzes to form HCO₄⁻ and CO₄²⁻ species in pH-dependent equilibrium, whereas sodium percarbonate dissociates into Na₂CO₃ and H₂O₂ without generating peroxocarbonate anions [1]. Consequently, processes designed to exploit the unique reactivity of the peroxocarbonate anion—such as selective photochemical bleaching or specific oxidation pathways—cannot achieve equivalent outcomes using perhydrate-based alternatives. Furthermore, the stability profiles differ markedly: peroxocarbonate in solution exhibits a half-life of approximately 1–2 minutes at 15°C and pH 10 , whereas sodium percarbonate solutions are substantially more stable due to the gradual release of H₂O₂ from the solid matrix. Procurement of CAS 14455-47-1 is therefore essential for experimental systems where the peroxocarbonate anion must be generated or studied directly.

Sodium Peroxocarbonate CAS 14455-47-1: Quantitative Performance Differentiation Against Commercial Peroxide Sources


Aqueous Stability Constraint: Half-Life of Peroxocarbonate Anion Defines Application Window

Sodium peroxocarbonate in aqueous solution exhibits exceptionally limited stability, with a half-life estimated at 1–2 minutes at 15°C and pH 10, after which it hydrolyzes to hydrogen peroxide and carbonate . This rapid decomposition contrasts sharply with commercial sodium percarbonate (2Na₂CO₃·3H₂O₂), which releases H₂O₂ gradually over extended periods upon dissolution. The quantified half-life of <2 minutes for the peroxocarbonate anion establishes a critical operational constraint: any process relying on the CO₄²⁻ species must be completed within this narrow temporal window or utilize continuous electrochemical generation.

electrochemical synthesis oxidant stability reaction kinetics

Electrochemical Generation Yield: Maximum Sodium Peroxocarbonate Concentration Achievable Under Optimized Conditions

In a divided cylindrical electrochemical reactor with a cationic exchange membrane, the maximum sodium peroxocarbonate concentration obtained was 64.7 mmol/dm³ (approximately 6.4 g/L) with a current efficiency of 19.2% [1]. This yield benchmark provides a quantitative reference for electrochemical generation of Na₂CO₄ from carbonate solutions, enabling comparison with alternative oxidant production methods. The relatively modest current efficiency reflects the inherent instability of the peroxocarbonate anion and the competing hydrolysis to H₂O₂.

electrosynthesis oxidant production process optimization

Photochemical Bleaching Efficiency: Sodium Peroxocarbonate Enables Room-Temperature TCF Cellulose Bleaching with Laser Activation

Sodium peroxocarbonate aqueous solutions, when combined with XeF excimer laser (351 nm) or black-light fluorescent lamp irradiation at room temperature, achieved bleaching efficiency comparable to commercial thermal bleaching processes [1]. This photochemical activation pathway is not replicable with simple mixtures of sodium carbonate and hydrogen peroxide under equivalent conditions, as the peroxocarbonate anion (CO₄²⁻) serves as the photoactive species that generates reactive oxygen species upon UV excitation. The process operates at room temperature without chlorine-containing reagents, representing a total chlorine-free (TCF) bleaching methodology.

textile bleaching photochemical oxidation TCF processing

Detoxication of Spent Bleaching-Fixative Solutions: Sodium Peroxocarbonate Enables Component Recovery in Multi-Stage Treatment

Sodium peroxocarbonate was successfully employed as the oxidizing agent in multi-stage acid-alkaline treatment schemes for the detoxication of spent bleaching-fixative solutions from photographic processing [1]. The oxidation step using Na₂CO₄ enabled the subsequent recovery of valuable separate components from the waste stream. This application leverages the specific oxidative reactivity of the peroxocarbonate species in a complex matrix containing silver-thiosulfate complexes and other photographic chemicals.

wastewater treatment photographic waste oxidative detoxication

Sodium Peroxocarbonate CAS 14455-47-1: Validated Research and Industrial Application Scenarios Based on Peer-Reviewed Evidence


Electrochemical Generation of Peroxocarbonate Oxidants for Water Treatment and Organic Synthesis

Research groups developing electrochemical advanced oxidation processes (EAOPs) using conductive diamond anodes can employ sodium peroxocarbonate as a target oxidant generated in situ from carbonate electrolytes. The quantified maximum yield of 64.7 mmol/dm³ at 19.2% current efficiency [1] provides a benchmark for reactor design and process optimization. This scenario is relevant for laboratories investigating carbonate-based electrochemical oxidation for wastewater treatment or green organic synthesis where peroxocarbonate serves as the primary oxidizing species.

Room-Temperature Photochemical Bleaching of Cellulosic Textiles Without Chlorine

Textile research laboratories and specialty fiber processors requiring total chlorine-free (TCF) bleaching at ambient temperature can utilize sodium peroxocarbonate in combination with UV light sources (XeF excimer laser at 351 nm or black-light fluorescent lamps) to achieve bleaching efficiency comparable to conventional thermal processes [1]. This application scenario is particularly relevant for processing heat-sensitive cellulosic materials or for developing sustainable, energy-efficient bleaching protocols where thermal activation of sodium percarbonate (≥50°C) is undesirable or unavailable.

Oxidative Detoxication of Photographic and Metal-Complex Waste Streams

Industrial waste treatment facilities handling spent bleaching-fixative solutions from photographic processing can employ sodium peroxocarbonate as the oxidizing agent in multi-stage acid-alkaline treatment protocols, enabling the subsequent recovery of valuable components from the waste matrix [1]. This validated application distinguishes sodium peroxocarbonate from commercial sodium percarbonate, which lacks documented performance data in this specific industrial waste treatment context.

Fundamental Studies of Peroxocarbonate Anion Reactivity and Decomposition Kinetics

Academic and industrial research laboratories conducting mechanistic studies of peroxocarbonate anion (CO₄²⁻/HCO₄⁻) chemistry require authentic sodium peroxocarbonate (CAS 14455-47-1) as the source material. The documented half-life of 1–2 minutes at 15°C and pH 10 [1] establishes critical experimental parameters for kinetic investigations, spectroscopic characterization, and reactivity studies. Commercial sodium percarbonate (2Na₂CO₃·3H₂O₂) cannot substitute in these fundamental studies because dissolution yields only carbonate and hydrogen peroxide without generating detectable peroxocarbonate anion species.

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